

Application Notes and Protocols: In Vitro ATPase Assay for (R)-MPH-220

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Compound of Interest

Compound Name: (R)-MPH-220

Cat. No.: B15603137

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Abstract

(R)-MPH-220 is the R(+) enantiomer of the selective fast skeletal muscle myosin II inhibitor, MPH-220. Its counterpart, the S(-) enantiomer, has been identified as a potent inhibitor of the ATPase activity of fast skeletal muscle myosin II, leading to muscle relaxation. This application note provides a detailed protocol for an in vitro ATPase assay to characterize the inhibitory activity of **(R)-MPH-220** on its target protein. The protocol is designed to be adaptable for determining key inhibitory metrics such as IC₅₀ values.

Introduction

Myosins are a superfamily of motor proteins that play a critical role in muscle contraction and other motility processes by converting the chemical energy from ATP hydrolysis into mechanical force. Specifically, fast skeletal muscle myosin II is responsible for rapid, forceful contractions in skeletal muscles. **(R)-MPH-220** is an enantiomer of a compound designed to selectively inhibit this specific myosin isoform. The S(-) enantiomer of MPH-220 has been shown to bind to the blebbistatin-binding pocket of the myosin motor domain, effectively uncoupling ATP hydrolysis from the actin-myosin cross-bridge cycle and thereby inducing muscle relaxation.^{[1][2]}

Understanding the inhibitory potential of the (R)-enantiomer is crucial for stereospecific drug development and for fully characterizing the structure-activity relationship of this class of

inhibitors. An in vitro ATPase assay is a fundamental biochemical tool to directly measure the effect of a compound on the enzymatic activity of its target. This document outlines a robust protocol for such an assay tailored to investigating **(R)-MPH-220**.

Data Presentation

While specific quantitative data for the **(R)-MPH-220** enantiomer's ATPase inhibitory activity is not readily available in the public domain, the following table summarizes the reported effects of the S(-) enantiomer and the racemic mixture on muscle force, which is a direct downstream consequence of ATPase inhibition. This provides a benchmark for the expected potency of the active enantiomer.

Compound	Effect on Hindleg Isometric Force	Notes
S(-)-MPH-220	~70% reduction in a concentration-dependent manner	The active enantiomer, demonstrating significant inhibitory properties. [1]
Racemic MPH-220	Maximum of 40% reduction	The presence of the less active (R)-enantiomer reduces the overall efficacy. [1]
(R)-MPH-220	Drastically less effective than the S(-) enantiomer	Expected to have significantly lower or no inhibitory activity on myosin ATPase. [1]

Experimental Protocol: In Vitro Myosin ATPase Assay

This protocol is designed to measure the actin-activated ATPase activity of purified fast skeletal muscle myosin II in the presence of varying concentrations of **(R)-MPH-220**. The assay quantifies the rate of ATP hydrolysis by measuring the amount of inorganic phosphate (Pi) released.

Materials and Reagents:

- Purified fast skeletal muscle myosin II (rabbit psoas muscle is a common source)
- Actin, purified
- **(R)-MPH-220** stock solution (in DMSO)
- ATP stock solution
- Assay Buffer: 25 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl₂, 1 mM DTT, 1 mM EGTA
- Malachite Green Reagent (for colorimetric detection of phosphate)
- Phosphate Standard solution
- 96-well microplates
- Incubator/water bath
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a series of dilutions of **(R)-MPH-220** in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
 - Prepare a solution of actin and myosin in the assay buffer. The optimal concentrations should be determined empirically but a starting point is typically in the low micromolar range for actin and nanomolar range for myosin.
- Assay Setup:
 - To each well of a 96-well plate, add the following in order:
 - Assay Buffer
 - **(R)-MPH-220** dilution (or DMSO for control)

- Actin-myosin mixture
- Include control wells:
 - No inhibitor control: Contains the actin-myosin mixture with DMSO.
 - No enzyme control (blank): Contains all components except the myosin.
 - Positive control (optional): Use S(-)-MPH-220 or a known myosin inhibitor like blebbistatin.
- Initiation of Reaction:
 - Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
 - Initiate the ATPase reaction by adding a pre-determined concentration of ATP to all wells. The final ATP concentration should be close to the K_m of the myosin for ATP, if known, or in the low millimolar range.
- Incubation:
 - Incubate the plate at the chosen temperature for a fixed period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- Termination and Detection:
 - Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the inorganic phosphate released during ATP hydrolysis.
 - Allow the color to develop for the recommended time (typically 10-20 minutes).
 - Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells from all other wells.

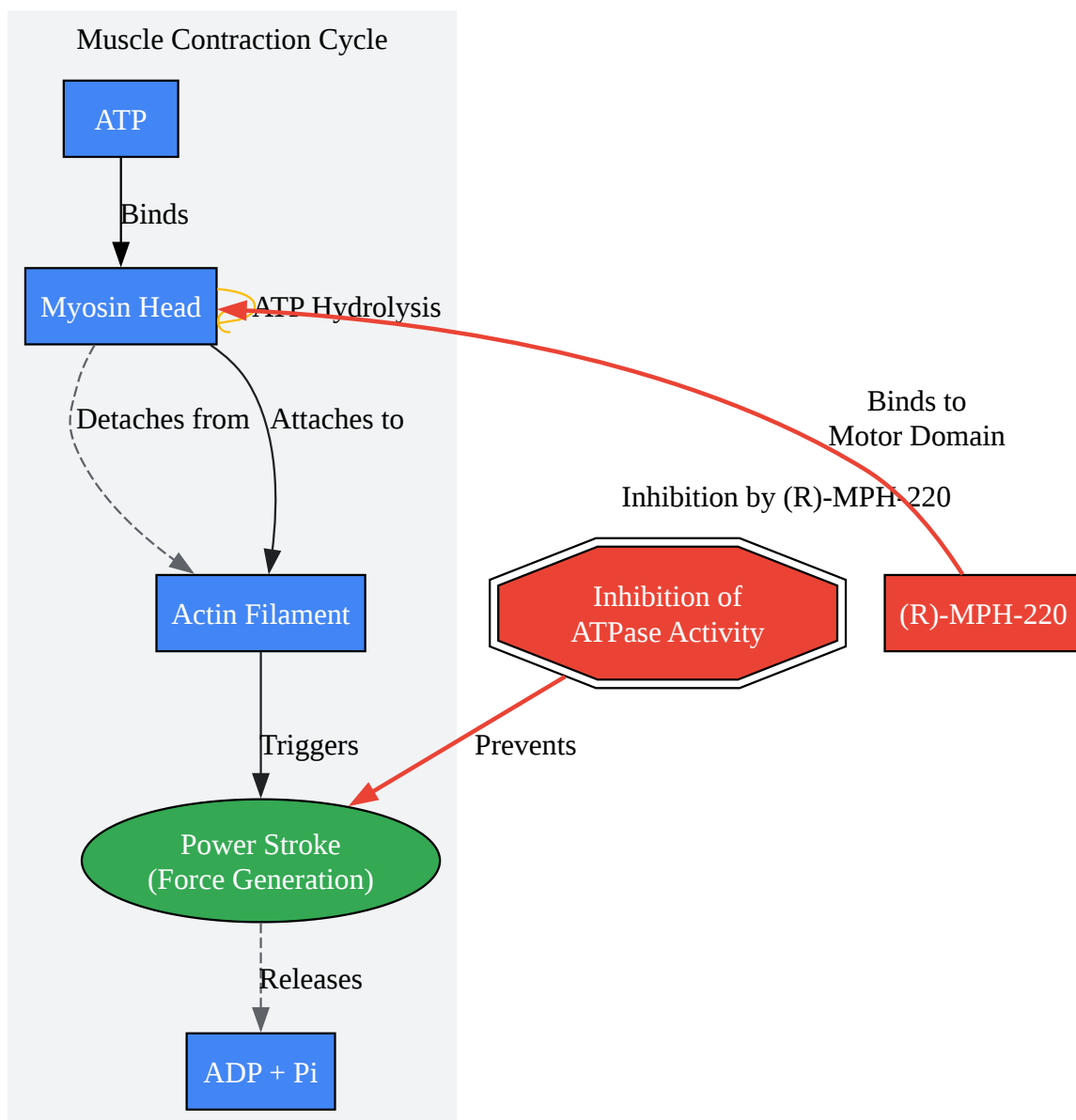
- Generate a phosphate standard curve to convert absorbance values to the concentration of inorganic phosphate.
- Calculate the rate of ATP hydrolysis for each concentration of **(R)-MPH-220**.
- Plot the ATPase activity as a function of the **(R)-MPH-220** concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value, if applicable.

Visualizations



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Caption: Workflow for the in vitro myosin ATPase assay.



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Caption: Mechanism of myosin ATPase inhibition by **(R)-MPH-220**.

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